An In-depth Technical Guide to NH2-PEG3-C2-Boc: Properties, Structure, and Applications
An In-depth Technical Guide to NH2-PEG3-C2-Boc: Properties, Structure, and Applications
This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of the heterobifunctional linker, NH2-PEG3-C2-Boc. This molecule is of significant interest to researchers and professionals in drug development, particularly in the synthesis of bioconjugates and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5]
Core Chemical Properties and Structure
NH2-PEG3-C2-Boc, systematically named tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate, is a versatile chemical tool featuring a primary amine and a Boc-protected amine, separated by a polyethylene glycol (PEG) spacer.[6] This structure imparts desirable solubility and flexibility to molecules it is incorporated into.[7]
Chemical Structure
The molecule consists of a triethylene glycol (PEG3) core, which enhances aqueous solubility. One terminus is a primary amine (-NH2), available for conjugation, while the other end is an ethylamine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group provides a stable protecting group that can be removed under acidic conditions to reveal a second primary amine for further functionalization.[8][9]
Physicochemical and Identification Data
The following table summarizes the key quantitative data for NH2-PEG3-C2-Boc.
| Property | Value | Reference(s) |
| Molecular Formula | C13H28N2O5 | [6] |
| Molecular Weight | 292.37 g/mol | [6][10] |
| CAS Number | 101187-40-0 | |
| Appearance | Colorless to light yellow viscous liquid | [11][12] |
| Purity | Typically ≥95% | [13] |
| Solubility | Soluble in DMSO, DMF, CH2Cl2, and water | [9][12] |
| Storage Conditions | 2-8°C or -20°C, protected from light | [10][12] |
| Topological Polar Surface Area (TPSA) | 92.04 Ų | [13] |
| XLogP3 | -0.5 | [6] |
| Hydrogen Bond Donors | 2 | [13] |
| Hydrogen Bond Acceptors | 6 | [13] |
| Rotatable Bonds | 11 | [13] |
Experimental Protocols
The utility of NH2-PEG3-C2-Boc lies in its reactive termini. The following sections detail common experimental procedures involving this linker.
Boc Deprotection
The removal of the Boc protecting group is a critical step to expose the second primary amine for subsequent reactions. This is typically achieved under acidic conditions.
Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA) [14]
-
Dissolution: Dissolve the Boc-protected PEG linker (NH2-PEG3-C2-Boc) in dichloromethane (DCM) to a concentration of 0.1–0.2 M.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). For substrates prone to side reactions, scavengers like triisopropylsilane (TIS) can be added (2.5-5% v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (3 times).
-
The resulting TFA salt of the deprotected amine can be used directly or neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.
-
Amine Conjugation
The primary amine of NH2-PEG3-C2-Boc can be readily conjugated to various functional groups, most commonly carboxylic acids or their activated esters.
Protocol: Amide Coupling with an NHS Ester [15][16][17]
-
Dissolution: Dissolve the amine-containing molecule (NH2-PEG3-C2-Boc) in an anhydrous organic solvent such as DMF, DCM, or DMSO.
-
Reagent Addition: Add the N-hydroxysuccinimide (NHS) ester-containing compound to the solution, typically in a 1:1 or 2:1 molar ratio relative to the amine. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be added to maintain a neutral or slightly basic pH (7-9).
-
Reaction: Stir the reaction mixture at room temperature for 3-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Purification: Upon completion, the final product can be purified using standard techniques such as column chromatography.
Protocol: Amide Coupling with a Carboxylic Acid using EDC [15]
-
Activation: Dissolve the carboxylic acid-containing molecule in an appropriate dry solvent (e.g., DMF or DMSO). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and, optionally, NHS to the solution to pre-activate the carboxylic acid. This is most effective at a pH of 4.5.
-
Amine Addition: Add the NH2-PEG3-C2-Boc solution to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours.
-
Quenching: Quench the reaction by adding hydroxylamine or another amine-containing buffer.
-
Purification: Purify the product using standard chromatographic methods.
Application in PROTAC Development
NH2-PEG3-C2-Boc is frequently utilized as a linker in the synthesis of PROTACs.[3][4][5][12] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker component of NH2-PEG3-C2-Boc provides the necessary spacing and flexibility for the two ends of the PROTAC to simultaneously bind to the target protein and the E3 ligase.
Safety Information
NH2-PEG3-C2-Boc is associated with certain hazards and should be handled with appropriate safety precautions.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Users should consult the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. BocNH-PEG3-CH2CH2NH2 | 101187-40-0 | FB72999 | Biosynth [biosynth.com]
- 2. NH2-PEG3-C2-Boc | Amines | Ambeed.com [ambeed.com]
- 3. BOC-NH-PEG3-NH2, 101187-40-0, t-Boc-N-amido-PEG3-amine - Biopharma PEG [biochempeg.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. NH2-PEG3-C2-NH-Boc (PROTAC Linker 15) | PROTAC Linkers | AmBeed.com [ambeed.com]
- 6. tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate | C13H28N2O5 | CID 10493865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 8. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate CAS 101187-40-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. chemscene.com [chemscene.com]
- 14. benchchem.com [benchchem.com]
- 15. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 16. broadpharm.com [broadpharm.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
